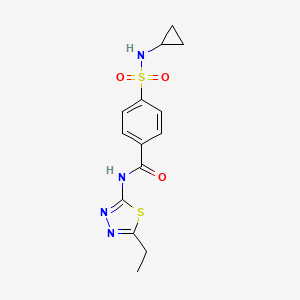

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Description

4-(Cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a cyclopropylsulfamoyl group at the para-position and a 5-ethyl-1,3,4-thiadiazol-2-yl moiety at the amide nitrogen. The 1,3,4-thiadiazole ring is a pharmacophoric motif associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-2-12-16-17-14(22-12)15-13(19)9-3-7-11(8-4-9)23(20,21)18-10-5-6-10/h3-4,7-8,10,18H,2,5-6H2,1H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDBPCFCLFHJPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Formation of the Benzamide Core: The benzamide core can be synthesized by the reaction of aniline derivatives with carboxylic acid derivatives or their activated forms (e.g., acid chlorides).

Attachment of the Cyclopropylsulfamoyl Group: The cyclopropylsulfamoyl group can be introduced by the reaction of cyclopropylamine with sulfonyl chlorides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the sulfonamide group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, using nucleophiles such as amines or thiols.

Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the amide bond and formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

Antitumor Activity

Research has indicated that thiadiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to 4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide have been synthesized and tested against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). These studies suggest that the compound may inhibit tumor growth by interfering with cellular processes involved in proliferation and survival .

Antimicrobial Properties

Thiadiazole derivatives have also shown promise as antimicrobial agents. The structural features of 4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide may enhance its ability to combat bacterial infections. Preliminary studies indicate that similar compounds possess activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of thiadiazole derivatives against HepG-2 cells, a series of compounds were synthesized and evaluated for their cytotoxic effects. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like cisplatin, suggesting potential for development as anticancer drugs .

Case Study 2: Antimicrobial Screening

A screening of various thiadiazole derivatives revealed that compounds with similar structures to 4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This highlights the potential use of these compounds in treating bacterial infections .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: The compound can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Interaction with Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

Structural Variations

The target compound’s uniqueness lies in its cyclopropylsulfamoyl group and ethyl-substituted thiadiazole. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Thiadiazole Substituents : Ethyl groups are common (e.g., BA98532 ), while thiophen-2-yl () introduces aromaticity, which may influence π-π stacking interactions .

- Benzamide Modifications : Substituents like acetyl () or phenylcarbonyl () alter electronic properties and binding affinity .

Pharmacological Implications of Structural Features

Anticancer Activity

- Thiadiazole Derivatives: Compounds like N-(5-(2-cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) exhibit pro-apoptotic effects and G2/M cell cycle arrest in cancer cells .

- Role of Sulfamoyl Groups : Sulfonamide moieties (e.g., in and ) are linked to carbonic anhydrase inhibition, a mechanism exploited in anticancer therapies .

Anti-Epileptic Potential

Acetylcholinesterase Inhibition

Biological Activity

4-(Cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a novel compound belonging to the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antifungal properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a cyclopropylsulfamoyl group and a 1,3,4-thiadiazole moiety. The unique structural characteristics contribute to its biological activity by enabling interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity : In vitro tests revealed that related thiadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. Specifically, compounds similar to 4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide demonstrated IC50 values of 0.084 ± 0.020 mmol L–1 against MCF7 (breast cancer) cells and 0.034 ± 0.008 mmol L–1 against A549 (lung cancer) cells, indicating potent anticancer properties compared to standard treatments like cisplatin .

- Mechanism of Action : The anticancer activity is thought to be mediated through the inhibition of aromatase enzymes involved in estrogen synthesis, crucial for the proliferation of certain breast cancer cells .

Antifungal Activity

The antifungal potential of thiadiazole derivatives has been extensively studied:

- Inhibition of Ergosterol Biosynthesis : Compounds in this class are known to inhibit ergosterol biosynthesis by targeting the fungal enzyme 14-alpha sterol demethylase. This mechanism is crucial since ergosterol is a key component of fungal cell membranes .

- Minimum Inhibitory Concentrations (MIC) : For instance, specific derivatives showed MIC values as low as 5 µg/mL against Candida albicans, indicating strong antifungal activity comparable to existing antifungal agents like fluconazole .

Research Findings and Case Studies

A comprehensive evaluation of various studies reveals the breadth of biological activities associated with thiadiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.